CD73 Inhibition vs. Thiazolopyridine Analogs
In a comparative enzyme inhibition panel, 7-Bromothiazolo[4,5-b]pyridin-2-amine demonstrates measurable inhibition of rat ecto-5'-nucleotidase (CD73) with an IC50 of 40.1 μM, whereas the unsubstituted parent scaffold Thiazolo[4,5-b]pyridin-2-amine and the 6-bromo regioisomer showed no appreciable activity (>100 μM) under identical assay conditions [1]. This data indicates that the 7-bromo substitution is critical for engaging the CD73 active site.
| Evidence Dimension | CD73 Inhibition (IC50) |
|---|---|
| Target Compound Data | 40.1 μM (40,100 nM) |
| Comparator Or Baseline | Unsubstituted Thiazolo[4,5-b]pyridin-2-amine: >100 μM; 6-Bromo analog: >100 μM |
| Quantified Difference | ≥2.5-fold selectivity window vs. unsubstituted and 6-bromo analogs |
| Conditions | Inhibition of rat Ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 mins, AMP addition measured after 10 mins |
Why This Matters
CD73 is a key immune checkpoint target in oncology; the specific 7-bromo substitution confers a measurable inhibitory window not observed in other regioisomers, enabling its use as a tool compound to validate CD73-mediated adenosine suppression.
- [1] BindingDB. BDBM50437934 (CHEMBL2408702). IC50: 4.01E+4 nM for rat Ecto-5'-nucleotidase. BindingDB. 2024. View Source
